1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide
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Overview
Description
1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.3 g/mol . This compound is characterized by the presence of a piperidine ring, a pyridine ring, and an aminomethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 3-cyanopyridine as the starting material.
Catalytic Hydrogenation: The 3-cyanopyridine undergoes catalytic hydrogenation in the presence of a Raney nickel catalyst to form 3-aminomethylpyridine.
Formation of Piperidine Derivative: The 3-aminomethylpyridine is then reacted with piperidine-3-carboxylic acid under suitable reaction conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
3-(Aminomethyl)pyridine: This compound shares the aminomethyl and pyridine groups but lacks the piperidine ring.
Piperidine-3-carboxamide: This compound contains the piperidine and carboxamide groups but lacks the aminomethyl and pyridine groups.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₈N₄O |
Molecular Weight | 234.3 g/mol |
MDL No. | MFCD09734596 |
PubChem CID | 16787830 |
IUPAC Name | This compound |
Appearance | Powder |
Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in signaling pathways. For instance, studies have indicated that compounds with similar structural motifs exhibit inhibitory activity against key kinases such as PI3K and PKB, which are crucial in cancer progression and metabolic regulation .
Biological Activity
-
Anticancer Activity :
- Research has shown that derivatives of piperidine compounds can induce apoptosis in cancer cells. A study highlighted that certain piperidine derivatives exhibited cytotoxic effects against human tumor cells, suggesting that this compound may share similar properties .
- The compound's ability to modulate signaling pathways related to cell growth and survival positions it as a potential candidate for cancer therapeutics.
- Inhibition of Kinase Activity :
Case Studies
Several studies have reported on the biological effects of related compounds:
- Study on Cytotoxicity : A recent investigation analyzed the cytotoxic effects of piperidine derivatives on glioblastoma cells, revealing that modifications in the chemical structure significantly influenced their potency. The findings suggest that this compound could be optimized for enhanced anticancer activity through structural modifications .
- Kinase Inhibition Study : Another study evaluated the structure-activity relationship (SAR) of piperidine-based compounds, demonstrating that specific substitutions could lead to increased selectivity and potency against PKB over PKA, underscoring the potential therapeutic applications of this compound in targeting these kinases .
Properties
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-7-9-3-1-5-15-12(9)16-6-2-4-10(8-16)11(14)17/h1,3,5,10H,2,4,6-8,13H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLYTUZKLGZQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CN)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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